![molecular formula C23H23N3OSn B14637671 {(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide CAS No. 51951-80-5](/img/structure/B14637671.png)
{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound features a unique structure that combines a propylimino group, a triphenylstannyl group, and a cyanamide group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide typically involves the reaction of triphenyltin chloride with a suitable cyanamide derivative under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The use of solvents like dichloromethane or toluene is common to dissolve the reactants and facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve purification steps like recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triphenylstannyl group can be substituted with other groups using reagents like halogens or organometallic compounds
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce simpler organotin compounds. Substitution reactions can result in a variety of organotin derivatives .
Scientific Research Applications
{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new chemotherapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of {(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions and proteins, affecting their function. It may also participate in redox reactions, altering cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Triphenyltin chloride: A simpler organotin compound with similar applications in chemistry and biology.
Triphenyltin hydroxide: Another organotin compound used in various industrial applications.
Triphenyltin acetate: Known for its use in organic synthesis and catalysis
Uniqueness
{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and form stable complexes makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
51951-80-5 |
|---|---|
Molecular Formula |
C23H23N3OSn |
Molecular Weight |
476.2 g/mol |
IUPAC Name |
triphenylstannyl N-cyano-N'-propylcarbamimidate |
InChI |
InChI=1S/3C6H5.C5H9N3O.Sn/c3*1-2-4-6-5-3-1;1-2-3-7-5(9)8-4-6;/h3*1-5H;2-3H2,1H3,(H2,7,8,9);/q;;;;+1/p-1 |
InChI Key |
AUVKTZZVFWWAIR-UHFFFAOYSA-M |
Canonical SMILES |
CCCN=C(NC#N)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



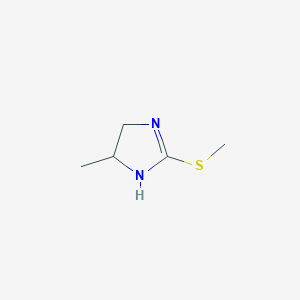
![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)
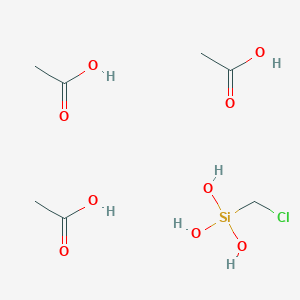


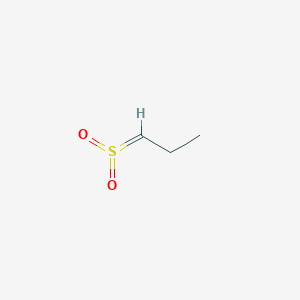
![1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14637637.png)
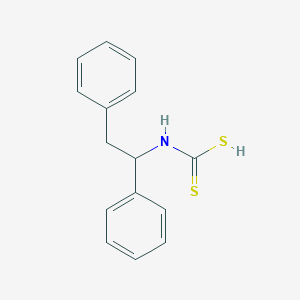
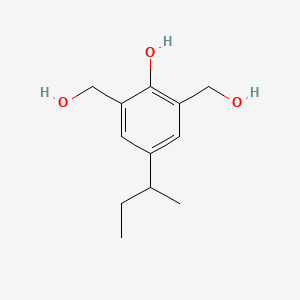
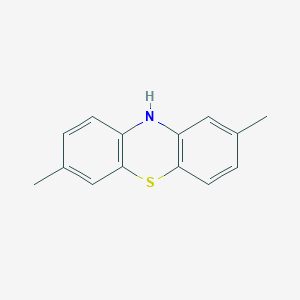
![N-[1-Phenyl-2-(3-phenyl-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14637662.png)

![9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl-](/img/structure/B14637673.png)
